(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone
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Overview
Description
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features an isoxazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE typically involves multiple steps, starting with the formation of the isoxazole ring. One common method involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine. This reaction yields a yellow-colored solution of the intermediate salt, which is then neutralized with aqueous hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
(3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, disrupting essential biological pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: This compound shares a similar core structure but lacks the piperidino and methanone groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
The uniqueness of (3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-ETHYLPIPERIDINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H21N3O2/c1-4-12-7-5-6-8-19(12)16(20)13-9-10(2)17-15-14(13)11(3)18-21-15/h9,12H,4-8H2,1-3H3 |
InChI Key |
QUXRRCARJVNPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C3C(=NOC3=NC(=C2)C)C |
Origin of Product |
United States |
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